1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
Description
Properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-11-17(22-24(13)4)20(27)25-9-7-16(8-10-25)12-28-19-6-5-18-21-14(2)15(3)26(18)23-19/h5-6,11,16H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLALMTWTIGDENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN4C(=C(N=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic molecule with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, biological activities, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C22H28N6O
- Molecular Weight : 392.5 g/mol
Structural Characteristics
The compound features a pyrazole moiety linked to a piperidine ring and an imidazo[1,2-b]pyridazine derivative. This structural complexity allows for diverse interactions with biological targets, enhancing its pharmacological potential.
Pharmacological Research
The compound's unique structure suggests potential applications in drug discovery, particularly in developing new therapeutics targeting various diseases. Pyrazole derivatives are known for their diverse biological activities, including:
- Antibacterial and Antifungal Activities : Research indicates that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains.
- Antitumor Effects : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms.
- Anti-inflammatory Properties : The modulation of inflammatory pathways has been observed in studies involving pyrazole derivatives.
Biochemical Pathway Studies
Due to its ability to interact with multiple biological targets, this compound can be utilized in studies aimed at understanding complex biochemical pathways. Its effects on cellular signaling and metabolic processes are areas of active investigation.
Material Science
The compound's heterocyclic nature may also lend itself to applications in material science, particularly in the development of novel materials with specific electronic or optical properties.
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Inhibits growth of fungal pathogens |
| Antitumor | Potential to inhibit cancer cell proliferation |
| Anti-inflammatory | Reduces inflammation through modulation of cytokine release |
| Antidiabetic | Improves glucose metabolism and insulin sensitivity |
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
Antitumor Activity
A study demonstrated that a related pyrazole derivative effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as an anticancer agent. This highlights the importance of further exploring similar compounds for their therapeutic efficacy against various cancers.
Anti-inflammatory Effects
Research reported that pyrazole derivatives significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines. Such findings support the potential use of these compounds in treating inflammatory diseases.
Antidiabetic Properties
A comparative study highlighted the ability of certain pyrazole compounds to enhance insulin sensitivity in diabetic mice. This showcases their potential role in diabetes management and warrants further investigation into their mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Imidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a fused imidazo-pyridine system but differ in saturation (tetrahydro vs. aromatic imidazopyridazine in the target compound). The presence of electron-withdrawing groups (e.g., nitro, cyano) in these derivatives enhances electrophilic reactivity, whereas the dimethyl groups on the target compound’s imidazopyridazine likely increase lipophilicity and metabolic stability .
Pyrazolo-Pyrimidine and Triazolopyrimidine Systems
Pyrazolo[3,4-d]pyrimidines () and triazolopyrimidines feature nitrogen-rich heterocycles, similar to the target compound’s pyrazole and imidazopyridazine moieties. However, their isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives) highlights structural flexibility absent in the rigid imidazopyridazine core of the target compound .
Piperazine and Piperidine Derivatives
Compound 1,3-di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () incorporates a piperazine ring, contrasting with the piperidine in the target compound. Piperazine derivatives often exhibit enhanced solubility due to basic nitrogen atoms, whereas the piperidine-oxymethyl linker in the target compound may reduce polarity, affecting membrane permeability .
Physicochemical Properties
Pharmacological Implications (Inferred)
- The dimethylimidazopyridazine moiety may enhance target binding via planar aromaticity, similar to kinase inhibitors like imatinib.
- Piperidine’s conformational flexibility could improve bioavailability compared to rigid piperazine systems .
- Electron-donating methyl groups on the pyrazole may reduce oxidative metabolism compared to nitro/cyano-containing analogs .
Preparation Methods
Preparation of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
The pyrazole acylating agent is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by methylation and chlorination:
Synthesis of 4-(Hydroxymethyl)Piperidine
This intermediate is commercially available but can be synthesized via:
-
Boc-Protected Piperidine-4-Methanol :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >99% |
| Melting Point | 112-114°C |
Preparation of 2,3-Dimethylimidazo[1,2-b]Pyridazin-6-Ol
Synthesis follows a tandem cyclization-oxidation sequence:
-
Condensation :
3-Aminopyridazine reacts with chloroacetone in DMF at 80°C to form 2-methylimidazo[1,2-b]pyridazine. -
Methylation :
Selective C-3 methylation using methyl iodide and K₂CO₃ in acetone: -
Hydroxylation :
Directed ortho-metalation with LDA followed by quenching with molecular oxygen yields the 6-hydroxy derivative.
Sequential Assembly of the Target Compound
Piperidine Acylation
The Boc-protected 4-(hydroxymethyl)piperidine undergoes acyl transfer with pyrazole carbonyl chloride:
-
Reaction Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.5 eq)
-
Temperature: 0°C → RT, 12 h
-
-
Workup :
Sequential washing with 5% HCl, saturated NaHCO₃, and brine
Drying over MgSO₄ and solvent evaporation
| Metric | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield | 88% |
| Purity (NMR) | 98% |
Etherification via Mitsunobu Reaction
Coupling of the hydroxymethyl intermediate with imidazopyridazin-6-ol:
-
Reagents :
-
DIAD (Diisopropyl azodicarboxylate)
-
Triphenylphosphine (PPh₃)
-
THF, 0°C → RT, 6 h
-
-
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| PPh₃:DIAD Ratio | 1:1.2 optimal |
| Solvent Polarity | THF > DMF > DCM |
| Reaction Time | 6h (max efficiency) |
Post-reaction purification via flash chromatography (SiO₂, ethyl acetate) affords the coupled product in 74% yield.
Critical Process Considerations
Stereochemical Control
The piperidine ring introduces potential stereochemical complexity:
Impurity Profiling
Key byproducts and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Bis-acylated piperidine | Excess acyl chloride | Controlled reagent stoichiometry |
| O-Methylated imidazopyridazine | Residual MeI | Extended dialysis |
| Oxidized pyrazole | Atmospheric O₂ | Reaction under N₂ |
Scale-Up Challenges and Solutions
Exothermic Reactions
The Mitsunobu reaction exhibits significant exothermicity at scale:
Crystallization Optimization
Final compound purification challenges due to oil formation:
-
Anti-Solvent Screening :
-
Successful system: Ethanol/water (4:1 v/v)
-
Crystal habit: Needles (50-100 µm)
-
Purity enhancement: 95% → 99.7%
-
Analytical Characterization
Spectroscopic Data Correlation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, imidazopyridazine H-5), 5.32 (s, 2H, OCH₂), 3.92 (s, 3H, N-CH₃) |
| HRMS (ESI+) | m/z 382.2117 [M+H]⁺ (calc. 382.2117) |
| IR (ATR) | 1698 cm⁻¹ (C=O stretch), 1254 cm⁻¹ (C-O-C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
